

biological activity of 5-Bromo-3-methylpyridin-2-amine derivatives vs. parent compound

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Compound of Interest

Compound Name: 5-Bromo-3-methylpyridin-2-amine

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Comparative Biological Activity of 5-Bromo-2-methylpyridin-3-amine Derivatives

A comprehensive analysis of the enhanced biological profiles of derivatized compounds compared to the parent scaffold.

This guide provides a detailed comparison of the biological activities of various derivatives of 5-Bromo-2-methylpyridin-3-amine against the parent compound. The following sections present quantitative data from experimental studies, detailed experimental protocols for the synthesis and evaluation of these compounds, and visualizations of the key chemical synthesis pathways. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and application of these compounds.

Quantitative Biological Activity Data

The biological activities of two series of 5-Bromo-2-methylpyridin-3-amine derivatives (series 2a-2i and 4a-4i) were evaluated for their biofilm inhibition against *Escherichia coli* and their anti-thrombolytic properties. The data reveals that derivatization of the parent compound significantly enhances its biological efficacy.

Biofilm Inhibition Activity

The ability of the synthesized derivatives to inhibit the formation of *E. coli* biofilms was assessed. The results, summarized in the table below, indicate that several derivatives exhibit

potent antibacterial activity.

Compound	Substituent on Phenyl Ring	Biofilm Inhibition (%) ^{[1][2]}
Parent Cpd.	-	Data Not Provided
4f	4-thiomethyl	91.95
4a	2,4-dimethyl	87.36
4e	4-chloro	87.09
4i	4-nitro	86.48
4d	4-iodo	84.30
4b	3,5-dimethyl	83.90
4g	4-bromo	83.62
4c	4-methoxy	82.97
4h	3-iodo	Lowest Activity

Notably, compound 4f, featuring a thiomethyl group, demonstrated the highest biofilm inhibition at 91.95%.^{[1][2]} A range of other derivatives also showed significant activity, with inhibition values exceeding 80%.^[2]

Anti-Thrombolytic Activity

The anti-thrombolytic (clot lysis) activity of the derivatives was also investigated. The results highlight that specific structural modifications can impart significant fibrinolytic potential.

Compound	Substituent on Phenyl Ring	Clot Lysis (%) ^[1]
Parent Cpd.	-	Data Not Provided
4b	3,5-dimethyl	41.32
4g	4-bromo	29.21
4a	2,4-dimethyl	21.51
4c	4-methoxy	Lowest Activity

Compound 4b, with a 3,5-dimethylphenyl substituent, exhibited the most potent anti-thrombolytic activity, achieving a 41.32% clot lysis.^[1] This suggests that the presence and position of substituents on the aryl group significantly influence this biological activity.^[2]

Experimental Protocols

The synthesis of the 5-Bromo-2-methylpyridin-3-amine derivatives and the assessment of their biological activities were conducted following specific, detailed protocols.

Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives (2a-2i)

These compounds were synthesized via a Suzuki cross-coupling reaction.^[2]

Materials:

- 5-bromo-2-methylpyridin-3-amine (1)
- Arylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium phosphate (K₃PO₄)
- 1,4-dioxane

- Water

Procedure:

- In a Schlenk flask, 5-bromo-2-methylpyridin-3-amine (0.2 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL) were combined.
- The mixture was stirred at room temperature for 30 minutes.
- The respective arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL) were added.
- The reaction mixture was stirred at 85–95 °C for over 15 hours.
- After cooling, the mixture was filtered and diluted with ethyl acetate (50 mL).
- The organic layer was washed, dried, and concentrated to yield the crude product, which was then purified.

Synthesis of N-[5-Aryl-2-methylpyridin-3-yl]acetamide Derivatives (4a-4i)

This synthesis involved a two-step process starting with the acetylation of the parent amine followed by a Suzuki coupling.

Step 1: Synthesis of N-[5-bromo-2-methylpyridin-3-yl]acetamide (3)[2]

- A solution of 5-bromo-2-methylpyridin-3-amine (2 g), acetic anhydride (1.95 g), and acetonitrile (20 mL) was stirred at 60 °C under a nitrogen atmosphere.
- A few drops of 96% H₂SO₄ were added, and stirring continued for 30 minutes.
- The solvent was evaporated, and the mixture was cooled to room temperature.
- Water was added dropwise to precipitate the product, which was then filtered, washed with deionized water, and dried.

Step 2: Suzuki Cross-Coupling to Yield 4a-4i[2]

- N-[5-bromo-2-methylpyridin-3-yl]acetamide (3) was reacted with various arylboronic acids in the presence of $Pd(PPh_3)_4$ as a catalyst and K_3PO_4 as a base.
- The reaction was carried out in a 4:1 mixture of 1,4-dioxane and water at 85–95 °C.

Biofilm Inhibition Assay

The antibacterial activity was evaluated by measuring the inhibition of *E. coli* biofilm formation.

Procedure:

- Bacterial cultures were grown in microtiter plates in the presence of the test compounds.
- After an incubation period, the plates were washed to remove non-adherent bacteria.
- The remaining biofilm was stained, and the absorbance was measured to quantify the extent of biofilm formation.
- The percentage of biofilm inhibition was calculated relative to a control group without the test compound.

Anti-Thrombolytic Assay

The clot lysis activity was determined using human blood.

Procedure:

- Venous blood was drawn from healthy volunteers and transferred to pre-weighed sterile microcentrifuge tubes.
- The blood was allowed to clot, and the serum was removed.
- The weight of the clot was determined.
- The test compounds were added to the tubes containing the clots and incubated.
- After incubation, the remaining fluid was removed, and the tubes were re-weighed to determine the weight of the lysed clot.

- The percentage of clot lysis was calculated.

Visualized Experimental Workflows

The following diagrams illustrate the synthetic pathways for the two series of 5-Bromo-2-methylpyridin-3-amine derivatives.



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Caption: Synthetic route to 5-Aryl-2-methylpyridin-3-amines (2a-2i).



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